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E3 Ligase Ligand-linker Conjugate 157

Targeted protein degradation MDM2-p53 pathway PROTAC therapeutics

Standard VHL-based PROTAC building blocks often introduce uncontrolled linker variability, irreproducible ternary complex cooperativity (α), and failed degradation activity. This conjugate eliminates that risk. - **Designated precursor** for Phase I MDM2 degrader KT-253 (seldegamadlin); enables synthetic fidelity (DC50 = 0.4 nM, IC50 = 0.3 nM in RS4;11 cells). - **Validated VHL recruitment** with defined linker exit vector; avoids CRBN expression limitations in CNS or neurodegenerative models. - **Defined composition** (C18H22N4O3, MW 342.39) for reproducible PROTAC process chemistry and conjugation validation.

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
Cat. No. B15541916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 157
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H22N4O3/c1-21-15-10-12(11-6-8-19-9-7-11)2-3-13(15)22(18(21)25)14-4-5-16(23)20-17(14)24/h2-3,10-11,14,19H,4-9H2,1H3,(H,20,23,24)
InChIKeyFJMWWLNEKGHSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 157 Procurement Guide


E3 Ligase Ligand-linker Conjugate 157 (CAS 2502189-47-9, molecular formula C18H22N4O3, MW 342.39) is a bifunctional synthetic intermediate composed of an E3 ubiquitin ligase ligand covalently tethered to a PROTAC linker moiety . This compound functions as a pre-assembled building block specifically utilized in the synthesis of the heterobifunctional PROTAC degrader KT-253 (HY-170451, seldegamadlin), an MDM2-targeting therapeutic candidate that has advanced to Phase I clinical evaluation [1].

Why Conjugate 157 Cannot Be Replaced


Substituting E3 Ligase Ligand-linker Conjugate 157 with alternative E3 ligase ligand-linker conjugates introduces irreducible structural and functional variability that fundamentally alters the performance of the final PROTAC degrader. The conjugate's specific combination of E3 ligase recruitment moiety (VHL-based versus CRBN-based or IAP-based) and linker architecture (composition, length, exit vector) directly governs ternary complex cooperativity (α), degradation efficiency (DC50), and maximal degradation (Dmax) in the resulting bifunctional molecule [1]. VHL-recruiting PROTACs differ from CRBN-based systems in tissue expression patterns, oral bioavailability profiles, and susceptibility to resistance mechanisms [2]. Moreover, linker length variation of as little as two ethylene glycol units can alter ternary complex residence time by an order of magnitude, translating to orders-of-magnitude differences in cellular EC50 [3]. Generic substitution without empirical validation therefore risks catastrophic loss of degradation activity, altered selectivity profiles, or complete functional inactivation of the intended degrader.

Conjugate 157 Quantitative Differentiation Evidence


KT-253 Picomolar Cellular Potency

E3 Ligase Ligand-linker Conjugate 157 serves as the direct synthetic precursor to KT-253 (seldegamadlin), a PROTAC MDM2 degrader. The resulting degrader achieves a degradation DC50 of 0.4 nM against MDM2 in cellular assays [1]. This picomolar potency establishes Conjugate 157 as the enabling building block for a clinically advanced degrader candidate. While this represents cross-study inference regarding the conjugate itself, the DC50 value provides a quantitative benchmark for the functional output achievable when this specific building block is employed in the designated synthetic route.

Targeted protein degradation MDM2-p53 pathway PROTAC therapeutics

VHL Cooperativity Distinct from CRBN

Conjugate 157 incorporates a VHL-recruiting ligand architecture. Well-characterized VHL-based PROTACs utilizing analogous VHL ligand scaffolds achieve ternary complex dissociation constants (Kd) as low as 0.9 nM with positive cooperativity factors (α) ranging from 3.6 to 32, enabling catalytic turnover and substoichiometric degradation [1]. In contrast, CRBN-based PROTACs exhibit distinct cooperativity profiles and are associated with differential oral bioavailability characteristics and neosubstrate degradation liabilities [2]. This represents class-level inference based on the E3 ligase family assignment of Conjugate 157.

VHL E3 ligase Ternary complex formation PROTAC cooperativity

KT-253 Sub-nanomolar Antiproliferative Activity

The PROTAC degrader KT-253, synthesized using Conjugate 157 as the E3 ligase ligand-linker precursor, inhibits proliferation of RS4;11 acute lymphoblastic leukemia cells with an IC50 of 0.3 nM and induces G2/M cell cycle arrest [1]. This sub-nanomolar antiproliferative activity, achieved via p53 stabilization and MDM2 degradation, exceeds the potency of traditional MDM2 small molecule inhibitors which operate via occupancy-driven pharmacology and typically exhibit IC50 values in the 10–500 nM range [2]. The data represent cross-study comparable evidence for the functional output of the conjugate-derived degrader.

Antiproliferative activity Cancer cell lines p53 stabilization

VHL vs. CRBN Tissue Expression Profile

E3 Ligase Ligand-linker Conjugate 157 employs a VHL-recruiting ligand. VHL is ubiquitously expressed across most human tissues, enabling broad applicability of VHL-based PROTACs for diverse therapeutic targets [1]. In contrast, cereblon (CRBN) exhibits more restricted expression patterns, with notably low expression in certain tissues including specific regions of the brain [1]. CRBN-based PROTACs, while possessing oral bioavailability advantages due to their physicochemical properties, carry the inherent risk of degrading neosubstrates (e.g., IKZF1/3) leading to off-target hematologic toxicity [2]. This class-level inference informs building block selection based on target tissue and safety considerations.

E3 ligase tissue expression VHL vs CRBN PROTAC pharmacokinetics

KT-253 Phase I Clinical Advancement

The PROTAC degrader KT-253, synthesized using E3 Ligase Ligand-linker Conjugate 157 as the foundational building block, has advanced to Phase I clinical trials for cancer therapy [1]. This clinical milestone distinguishes KT-253 as one of the limited number of PROTAC degraders to achieve clinical-stage development, validating the translational viability of the underlying conjugate architecture. In contrast, the majority of alternative E3 ligase ligand-linker conjugates are associated only with preclinical tool compounds that have not demonstrated clinical progression.

Clinical-stage PROTAC Phase I trial MDM2 degrader

Conjugate 157 Application Scenarios


KT-253 Clinical-Grade Synthesis

E3 Ligase Ligand-linker Conjugate 157 is the designated synthetic precursor for KT-253 (seldegamadlin), a Phase I clinical candidate targeting MDM2 for p53 stabilization in oncology [1]. Researchers engaged in replicating or building upon the KT-253 scaffold for MDM2 degradation studies should procure this specific conjugate to ensure synthetic fidelity and biological reproducibility. The resulting degrader achieves a DC50 of 0.4 nM and IC50 of 0.3 nM in RS4;11 cells [1].

VHL-Recruiting PROTAC Library Construction

Investigators developing custom PROTAC libraries requiring VHL-mediated E3 ligase recruitment should utilize Conjugate 157 as a validated VHL ligand-linker precursor. VHL-based PROTACs demonstrate ternary complex cooperativity factors (α) ranging from 3.6 to 32, enabling catalytic degradation at substoichiometric concentrations [2]. This conjugate is particularly suitable for targets expressed in tissues where VHL expression is robust, including neurodegenerative disease targets in the CNS where CRBN expression is limited [3].

MDM2-p53 Pathway Probe Development

Conjugate 157-derived KT-253 provides a potent chemical probe for dissecting MDM2-p53 pathway biology in wild-type TP53 cancer models. The degrader's sub-nanomolar potency (DC50 = 0.4 nM, IC50 = 0.3 nM) [1] enables precise interrogation of p53-dependent transcriptional programs and apoptotic responses at physiologically relevant concentrations, surpassing the limitations of occupancy-driven MDM2 inhibitors that require sustained target engagement [4]. The conjugate thus supports high-resolution pathway mapping and biomarker discovery efforts in p53-functional tumor contexts.

PROTAC Synthetic Methodology Development

Chemical development teams optimizing PROTAC synthetic routes and conjugation strategies can employ Conjugate 157 as a representative VHL-based building block for process chemistry studies. The conjugate's defined molecular composition (C18H22N4O3, MW 342.39) and commercial availability from multiple vendors make it suitable for establishing reproducible conjugation protocols, linker attachment optimization, and analytical method validation prior to scaling novel PROTAC candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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